molecular formula C16H26N4O6 B2818132 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone;oxalic acid CAS No. 2387595-32-4

1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone;oxalic acid

Cat. No. B2818132
CAS RN: 2387595-32-4
M. Wt: 370.406
InChI Key: HXALZWOQIYICPV-UHFFFAOYSA-N
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Description

“1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone;oxalic acid”, also known as 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone; hemioxalate, is a chemical compound with the CAS Number: 2387595-32-4 . The molecular weight of this compound is 370.41 .


Molecular Structure Analysis

The InChI code for this compound is 1S/2C7H12N2O.C2H2O4/c2*1-6(10)9-4-7(5-9)2-8-3-7;3-1(4)2(5)6/h2*8H,2-5H2,1H3;(H,3,4)(H,5,6) . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed methods for synthesizing a variety of novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants, through efficient sequences. These compounds are considered for their potential in drug discovery applications as part of a library or individually on a preparative scale (Guérot et al., 2011). A practical route to 2,6-diazaspiro[3.3]heptanes has also been described, demonstrating high yield cyclization, amenable for both library or large-scale synthesis (Hamza et al., 2007).

Chemical Transformations

Another line of research involves the chemical transformations of spirocyclic compounds. For instance, the cleavage and transformations of 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates have been explored, leading to the formation of bi- or tricyclic lactams or lactones, highlighting the versatility of these spirocyclic compounds in synthesizing complex molecular architectures (Molchanov et al., 2016).

Applications in Drug Design

There's also significant interest in the potential of these compounds in drug design. For example, the synthesis and evaluation of novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines have shown potent antibacterial activity against respiratory pathogens, including gram-positive and gram-negative bacteria, as well as multidrug-resistant and quinolone-resistant strains. This highlights the potential of spirocyclic compounds in developing new antibiotics (Odagiri et al., 2013).

Electrophile Aminierung and Cycloaddition Reactions

Further, the electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane has been explored, demonstrating the capability for introducing amino groups and constructing complex nitrogen-containing frameworks (Andreae et al., 1992). Regioselective cycloaddition reactions have also been investigated, yielding substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, showcasing the synthetic utility of these spirocyclic compounds in organic synthesis (Molchanov & Tran, 2013).

Safety And Hazards

The safety information for this compound is available in the Material Safety Data Sheet (MSDS) . It’s important to refer to the MSDS for handling and safety precautions.

properties

IUPAC Name

1-(2,6-diazaspiro[3.3]heptan-2-yl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H12N2O.C2H2O4/c2*1-6(10)9-4-7(5-9)2-8-3-7;3-1(4)2(5)6/h2*8H,2-5H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXALZWOQIYICPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2(C1)CNC2.CC(=O)N1CC2(C1)CNC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone;oxalic acid

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